
Hexyl(trimethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(trimethyl)germane is an organogermanium compound with the chemical formula C9H22Ge It consists of a germanium atom bonded to a hexyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl(trimethyl)germane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with trimethylgermanium chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
C6H13MgBr+Ge(CH3)3Cl→C6H13Ge(CH3)3+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl(trimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The hexyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the alkyl groups.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Applications De Recherche Scientifique
Hexyl(trimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-cancer and immunomodulatory effects.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing films and in the production of advanced materials.
Mécanisme D'action
The mechanism by which hexyl(trimethyl)germane exerts its effects depends on the specific application. In chemical reactions, the germanium atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with cellular components, influencing biochemical pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl(trimethyl)silane: Similar structure but with silicon instead of germanium.
Hexyl(trimethyl)stannane: Similar structure but with tin instead of germanium.
Hexyl(trimethyl)lead: Similar structure but with lead instead of germanium.
Uniqueness
Hexyl(trimethyl)germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not perform as well.
Propriétés
Numéro CAS |
61518-53-4 |
|---|---|
Formule moléculaire |
C9H22Ge |
Poids moléculaire |
202.90 g/mol |
Nom IUPAC |
hexyl(trimethyl)germane |
InChI |
InChI=1S/C9H22Ge/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
NKGLWSLUUZOMLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


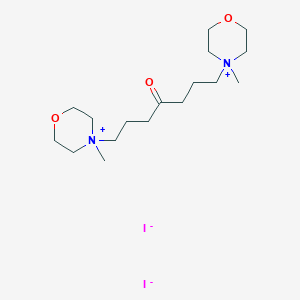
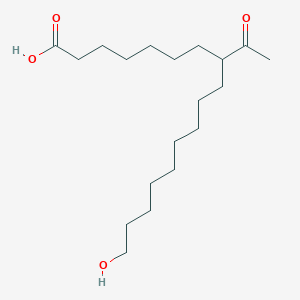
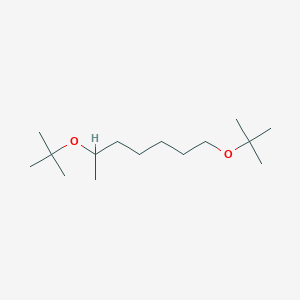
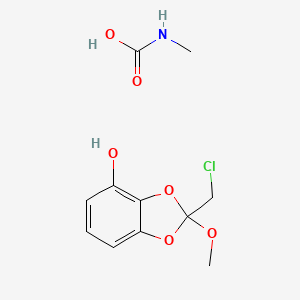
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
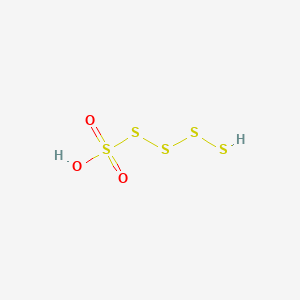
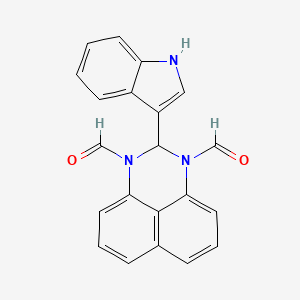


![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)



![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
